4-[(4-methoxyphenyl)sulfonyl]-N-(2-methylbenzyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazine ring.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl Fluoride: Similar in structure but differs in the functional groups attached.
4-Trifluoromethylbenzenesulfonyl Chloride: Contains a trifluoromethyl group instead of a methoxy group.
Uniqueness
4-(4-METHOXYBENZENESULFONYL)-N-[(2-METHYLPHENYL)METHYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H24N2O5S |
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Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O5S/c1-17-7-3-4-8-18(17)15-25-24(27)23-16-26(21-9-5-6-10-22(21)31-23)32(28,29)20-13-11-19(30-2)12-14-20/h3-14,23H,15-16H2,1-2H3,(H,25,27) |
InChI Key |
QDOOEQATDNZBFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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